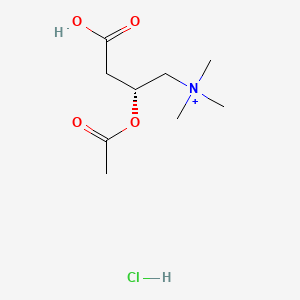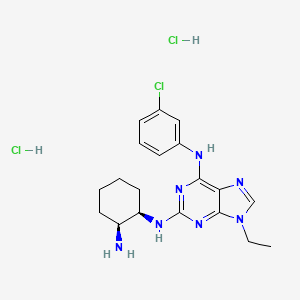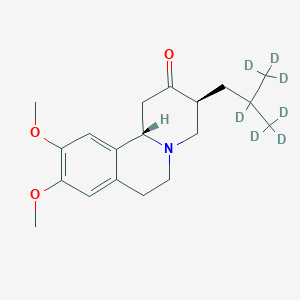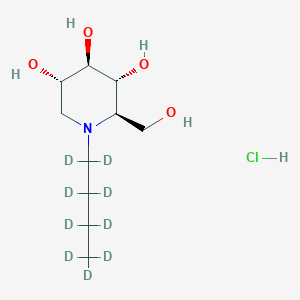
Naloxone fluorescein acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluorescent opioid antagonist; fluorescent-derivative of naloxone. Excitationemission λ ~ 492517 nm at pH 10.
Scientific Research Applications
1. Naloxone as an Ideal Antidote for Opioids
Naloxone, including forms like Naloxone fluorescein acetate, is known for its specificity as an opioid antagonist. It competitively binds at opioid receptors, reversing the effects of opioids like morphine and heroin. This makes it an essential tool in managing opioid overdose cases (Sivilotti, 2016).
2. Analgesic Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs)
Studies have shown that naloxone can modulate the antinociceptive effects of SSRIs, suggesting a complex interplay between opioid and serotoninergic pathways in pain modulation. This opens avenues for using naloxone in understanding and possibly enhancing SSRI-induced analgesia (Singh et al., 2001).
3. Novel Approaches in Treating Opioid Overdose
Emerging research is exploring new ways of treating opioid overdose beyond traditional naloxone use. This includes alternative administration routes and formulations, which could offer more effective responses to opioid toxicity, especially in the context of synthetic opioids like fentanyl (France et al., 2020).
4. Fluorescein-Labeled Naloxone for Opioid Receptor Studies
Fluorescein-labeled naloxone has been used in scientific studies to visualize opioid receptor binding in live cells, providing valuable insights into receptor dynamics and drug interactions. This application is crucial for understanding opioid receptor pharmacology and developing targeted therapies (Madsen et al., 2000).
5. Naloxone's Role in Pain Management Research
Naloxone's interaction with various pain models indicates its potential in pain management research. Its ability to modify analgesic responses in different pain models can provide insights into the mechanisms of pain and the development of more effective pain therapies (Khan et al., 2010).
6. Naloxone's Effects on Human Breast Cancer Cells
Research has demonstrated naloxone's impact on human breast cancer cell growth and progression. This suggests a potential role for naloxone in cancer therapy, warranting further exploration in this field (Bimonte et al., 2018).
properties
Molecular Formula |
C40H34N4O8S.C2H4O2 |
|---|---|
Molecular Weight |
790.84 |
IUPAC Name |
1-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid |
InChI |
InChI=1S/C40H34N4O8S.C2H4O2/c1-2-14-44-15-13-38-33-20-3-10-29(47)34(33)51-35(38)28(11-12-39(38,49)32(44)16-20)42-43-37(53)41-21-4-7-25-24(17-21)36(48)52-40(25)26-8-5-22(45)18-30(26)50-31-19-23(46)6-9-27(31)40;1-2(3)4/h2-10,17-19,32,35,45-47,49H,1,11-16H2,(H2,41,43,53);1H3,(H,3,4)/b42-28-;/t32-,35+,38+,39-;/m1./s1 |
SMILES |
CC(=O)O.C=CCN1CCC23C4C(=NNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |
synonyms |
N-(3/',6/'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9/'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)
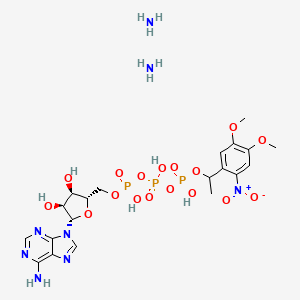
![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)
